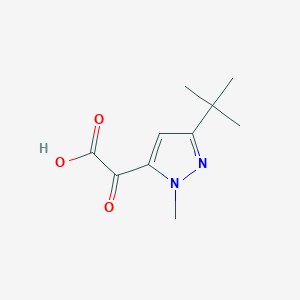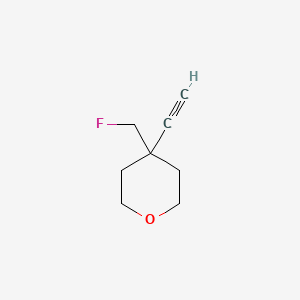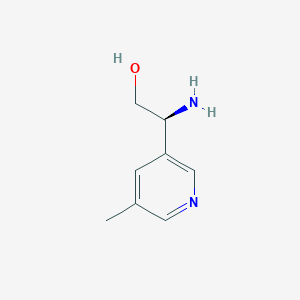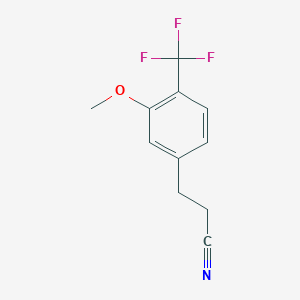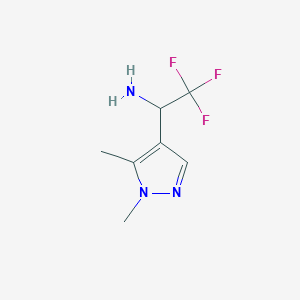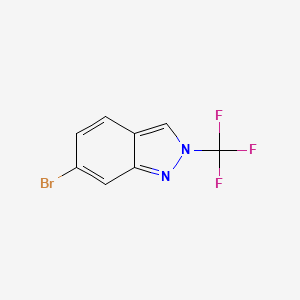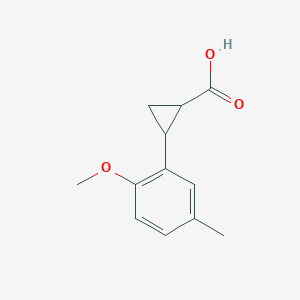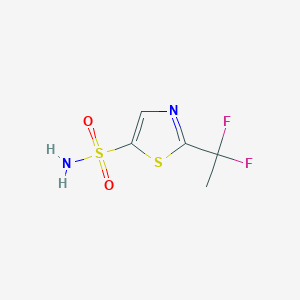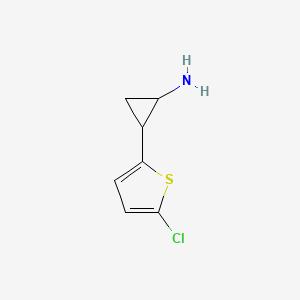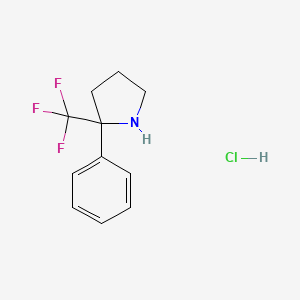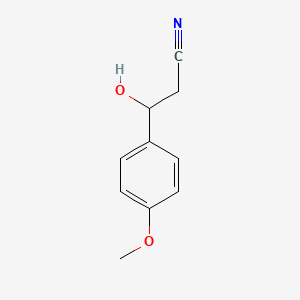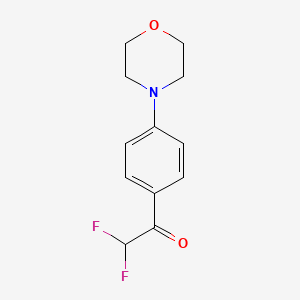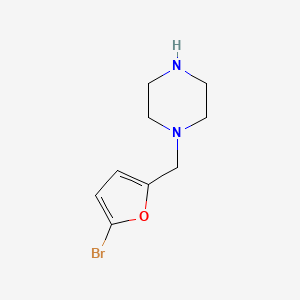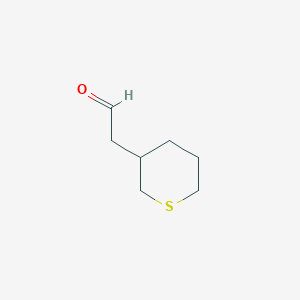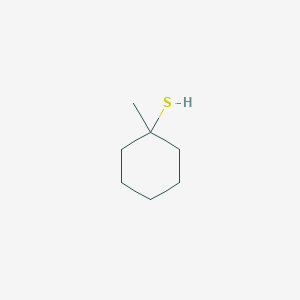
1-Methylcyclohexane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylcyclohexane-1-thiol is an organic compound with the molecular formula C7H14S. It is a thiol derivative of methylcyclohexane, characterized by the presence of a sulfur atom bonded to a cyclohexane ring substituted with a methyl group. This compound is known for its distinctive odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclohexane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclohexene with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under moderate temperatures and pressures to yield the desired thiol compound.
Industrial Production Methods: In industrial settings, this compound is often produced using catalytic hydrogenation of 1-methylcyclohexene in the presence of hydrogen sulfide. The process involves the use of metal catalysts such as palladium or platinum to facilitate the reaction and achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-Methylcyclohexane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Methylcyclohexane-1-thiol involves its interaction with molecular targets through the thiol group. The sulfur atom in the thiol group can form covalent bonds with various electrophiles, leading to the formation of new chemical entities. This reactivity is crucial in its role as a reagent in organic synthesis and its potential biological activities.
Comparison with Similar Compounds
Cyclohexanethiol: Similar structure but without the methyl group.
Methylcyclohexane: Lacks the thiol group.
Cyclohexane-1-thiol: Similar structure but without the methyl group.
Uniqueness: 1-Methylcyclohexane-1-thiol is unique due to the presence of both a methyl group and a thiol group on the cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications.
Properties
Molecular Formula |
C7H14S |
|---|---|
Molecular Weight |
130.25 g/mol |
IUPAC Name |
1-methylcyclohexane-1-thiol |
InChI |
InChI=1S/C7H14S/c1-7(8)5-3-2-4-6-7/h8H,2-6H2,1H3 |
InChI Key |
OPVQCLPKQYQDFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


